methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate
Description
Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate is a heterocyclic organic compound featuring a benzoate ester core linked to an imidazole ring substituted with a pyridinyl group. This structure combines aromatic and heteroaromatic moieties, which are critical for interactions in pharmaceutical and materials science applications. The methyl ester group enhances lipophilicity, while the pyridinyl-imidazole system may facilitate hydrogen bonding or metal coordination, depending on the application context .
Adapting such methods, the pyridinyl substituent likely requires tailored starting materials to achieve regioselective imidazole formation.
Properties
IUPAC Name |
methyl 4-(4-pyridin-3-yl-1H-imidazol-5-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)12-6-4-11(5-7-12)14-15(19-10-18-14)13-3-2-8-17-9-13/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAPOUBCAAXPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N=CN2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, which can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde. The pyridine moiety is then introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Ammonia or primary amines under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl)Benzoate
- Key Differences: Replaces the pyridinyl-imidazole moiety with a methyl-substituted benzimidazole.
- Synthesis : Synthesized via Na₂S₂O₅-mediated cyclization of 5-methyl-1,2-phenylenediamine and methyl 4-formylbenzoate in DMF .
(b) Ethyl 7-Bromo-2,3-Dihydrobenzofuran-2-Carboxylate
- Key Differences :
Functional Comparisons
Biological Activity
Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate ester linked to an imidazole ring, with a pyridine moiety contributing to its unique biological profile. The molecular formula is C16H13N3O, and its structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine moiety allows for π-π stacking interactions. These interactions may modulate the activity of target proteins, influencing various biochemical pathways related to inflammation and cancer.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| A549 | 12 | G2/M phase arrest |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
| Cytokine | Concentration (pg/mL) | Treatment Effect |
|---|---|---|
| TNF-alpha | 150 | Reduced by 40% |
| IL-6 | 200 | Reduced by 30% |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine and imidazole rings have been explored to enhance potency and selectivity.
Key Findings:
- Substituents on the pyridine ring significantly affect cytotoxicity.
- Introduction of halogen groups increases anti-inflammatory activity.
- The ester group allows for further functionalization, enhancing overall bioactivity.
Study on Anticancer Activity
In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also triggered apoptosis through caspase activation pathways.
In Vivo Anti-inflammatory Study
Another study published in Journal of Pharmacology investigated the anti-inflammatory effects in a murine model of arthritis. Mice treated with this compound showed significantly reduced paw swelling and lower levels of inflammatory markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
